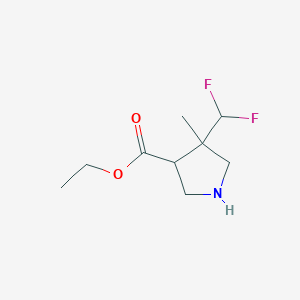

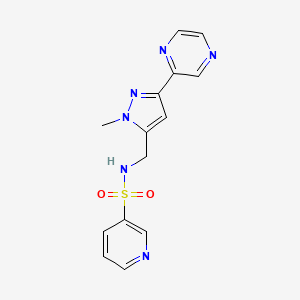

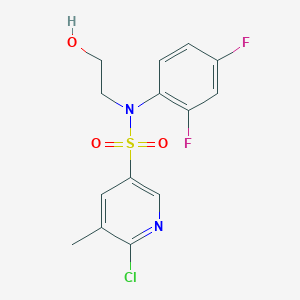

![molecular formula C12H17F3N4 B3006185 1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane CAS No. 2097863-99-3](/img/structure/B3006185.png)

1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane" is a derivative of the diazepine family, a class of heterocyclic compounds characterized by a seven-membered ring containing two nitrogen atoms. The specific structure of this compound suggests it may have interesting chemical and biological properties, potentially useful in various applications such as medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimido[4,5-e][1,4]diazepines has been described through a two-step acylation/cyclization sequence starting from 6-amino-5-(amino)methylpyrimidines, which are prepared from 6-aminopyrimidin-5-carbaldehydes . The acylation with haloacyl halides yields ((4-aminopyrimidin-5-yl)-methyl)-2-haloamide intermediates, which upon cyclization can form pyrimido[4,5-e][1,4]diazepines. However, the presence of different substituents can lead to competitive reactions, resulting in alternative products such as indolinones or acrylamides .

Molecular Structure Analysis

The molecular structure of diazepine derivatives is often elucidated using NMR spectroscopy, as demonstrated in the synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones . The detailed NMR analysis, including 13C, 1H, and DEPT experiments, allows for the determination of the structure and the confirmation of the substitution pattern on the diazepine ring.

Chemical Reactions Analysis

Diazepine compounds can undergo various chemical reactions, including alkylation, ring expansion, and cyclization. For instance, the pyrimido[4,5-e][1,4]diazepines can be derivatized by alkylation at N(9) . Ring expansion reactions of tetrahydropyrimidin-2-ones into tetrahydro-1H-1,3-diazepin-2-ones have been shown to be highly diastereoselective, depending on the nucleophile used . These reactions are explained by the formation of a bicyclic cyclopropane intermediate, followed by cleavage and stereoselective addition of the nucleophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives can vary widely depending on their substitution patterns. For example, the introduction of aryl groups can influence the stability and solubility of the compounds . The presence of electron-withdrawing groups such as trifluoromethyl groups can affect the reactivity and electronic properties of the molecule. Additionally, the diazepine derivatives have been evaluated for their antitumor activity, with some showing remarkable activity against various cancer cell lines .

作用機序

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .

Mode of Action

It’s worth noting that molecules with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N4/c1-9-16-10(12(13,14)15)8-11(17-9)19-5-3-4-18(2)6-7-19/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKKAGKIBYXXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCN(CC2)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

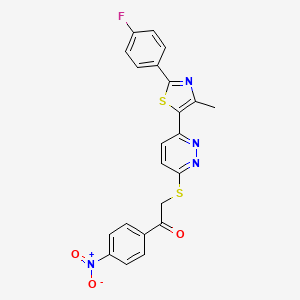

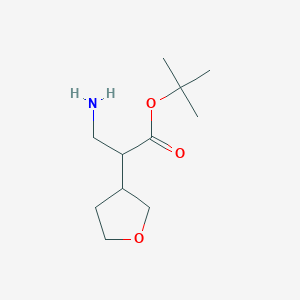

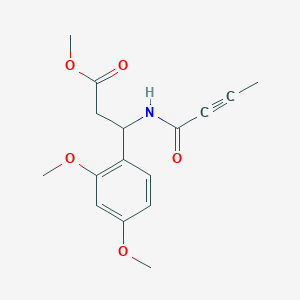

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3006111.png)

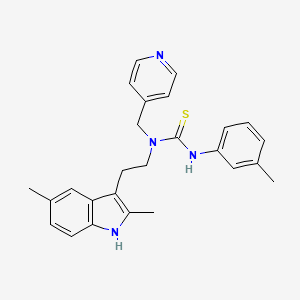

![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)